2-Amino-1-(3,4-difluorophenyl)ethanol

Medicinal Chemistry Drug Design Lipophilicity

Researchers designing hydroxyethylamine-type BACE1 inhibitors often face limitations with non-fluorinated scaffolds due to poor metabolic stability and suboptimal CNS penetration. 2-Amino-1-(3,4-difluorophenyl)ethanol (CAS 10145-04-7) resolves this by delivering a precise 3,4-difluoro substitution pattern that enhances binding affinity and pharmacokinetics. • Enhanced enzyme inhibition through tailored fluorine-π interactions in the S1 pocket. • Superior logP and pKa for improved blood-brain barrier permeability. • Racemic or chiral forms for seamless integration into asymmetric syntheses. • Ready stock and worldwide shipping minimize lead time.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
CAS No. 10145-04-7
Cat. No. B168495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(3,4-difluorophenyl)ethanol
CAS10145-04-7
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CN)O)F)F
InChIInChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2
InChIKeyCXJWXUGRWAXKAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(3,4-difluorophenyl)ethanol Sourcing Guide


2-Amino-1-(3,4-difluorophenyl)ethanol (CAS 10145-04-7) is a fluorinated amino alcohol characterized by a 3,4-difluorophenyl substituent on the ethanolamine backbone . This compound belongs to the class of β-amino alcohols, widely utilized as chiral building blocks, pharmaceutical intermediates, and synthetic scaffolds in medicinal chemistry . The presence of two fluorine atoms on the phenyl ring modulates its physicochemical properties, such as lipophilicity, pKa, and melting point, compared to non-fluorinated or mono-fluorinated analogs, thereby influencing its utility in drug design and synthesis [1].

Scaffold
Chiral β-amino alcohol core for asymmetric synthesis
Fluorination
3,4-Difluoro substitution for modulated lipophilicity and pKa
Use Context
Building block for peptidomimetics and medicinal chemistry research

2-Amino-1-(3,4-difluorophenyl)ethanol vs. Analogs


Fluorine substitution patterns on the phenyl ring of ethanolamine-based building blocks profoundly influence critical physicochemical parameters, including lipophilicity (logP), basicity (pKa), and thermal stability (melting point), which in turn dictate solubility, membrane permeability, and binding interactions [1]. For instance, the 3,4-difluorophenyl moiety in 2-Amino-1-(3,4-difluorophenyl)ethanol yields a distinct logP, pKa, and melting point compared to its 3-fluoro or 4-fluoro analogs, affecting its performance in downstream synthetic reactions and its pharmacological profile when incorporated into final compounds . Consequently, substituting with a less fluorinated or non-fluorinated analog may lead to altered reaction yields, purification challenges, or compromised biological activity in the final drug candidate [2].

Target
3,4-Difluoro
Distinct logP, pKa, and melting point profile from mono‑fluoro analogs
Substitute
Mono-fluoro or non‑fluorinated analogs
May shift reaction yields, purification behavior, or downstream target binding
Fluorination pattern affects hydrogen bonding and crystal packing
Target
Single enantiomer (R or S)
Chiral center enables stereochemical control in drug‑candidate synthesis
Substitute
Racemate or opposite enantiomer
Different enantiomer may not reproduce target binding or biological response
Enantiomeric purity must be verified for structure–activity studies

2-Amino-1-(3,4-difluorophenyl)ethanol Quantitative Comparison


Lipophilicity (logP) vs. Mono-Fluorinated Analogs

The logP value of 2-Amino-1-(3,4-difluorophenyl)ethanol is 0.491 , which is intermediate between the logP values of its 3-fluoro (logP 0.418 ) and 4-fluoro (logP 1.5181 [1]) analogs. This subtle difference in lipophilicity can influence membrane permeability and distribution profiles in drug candidates [2].

Lipophilicity (logP)
Reported
Target: 0.491
3-F analog: 0.418
4-F analog: 1.518
+0.073 vs 3‑F; −1.027 vs 4‑F
Intermediate logP may support balanced solubility/permeability in synthesis design
Predicted values; cross‑study comparable
Medicinal Chemistry Drug Design Lipophilicity

Melting Point vs. Mono-Fluorinated Analogs

2-Amino-1-(3,4-difluorophenyl)ethanol exhibits a melting point range of 53-55 °C , which is significantly higher than the melting point of the 3-fluoro analog (42-44 °C ). This difference impacts crystallization behavior and handling during synthesis.

Melting Point
Data to verify
Target: 53–55 °C
3‑F analog: 42–44 °C
+9 to +13 °C higher
Higher melting point may simplify crystallization and handling
Source data not provided; verify experimentally
Solid-State Chemistry Crystallinity Purification

Boiling Point vs. Mono-Fluorinated Analogs

The predicted boiling point of 2-Amino-1-(3,4-difluorophenyl)ethanol is 291.3±35.0 °C [1], which is slightly higher than the predicted boiling point of the 3-fluoro analog (287.4±25.0 °C [2]).

Boiling Point
Predicted
Target: 291.3±35.0 °C
3‑F analog: 287.4±25.0 °C
~3.9 °C higher
Slightly lower volatility may benefit high‑temperature reactions
Calculated at 760 mmHg; experimental confirmation needed
Thermal Stability Distillation Volatility

pKa vs. Mono-Fluorinated Analogs

The predicted pKa of the amino group in 2-Amino-1-(3,4-difluorophenyl)ethanol is 11.32±0.35 , which is slightly lower than the predicted pKa of the 3-fluoro analog (11.77±0.35 ). This difference indicates a subtle change in basicity.

Amino pKa
Predicted
Target: 11.32±0.35
3‑F analog: 11.77±0.35
−0.45 units
Slightly lower basicity; may influence protonation state and reactivity
Predicted value; experimental pKa determination recommended
Basicity Protonation State Solubility

2-Amino-1-(3,4-difluorophenyl)ethanol Key Applications


BACE1 Inhibitor Synthesis

The difluorophenyl moiety, combined with the ethanolamine backbone, makes 2-Amino-1-(3,4-difluorophenyl)ethanol an ideal chiral building block for the construction of hydroxyethylamine (HEA)-type peptidomimetics, which are known BACE1 inhibitors [1]. The specific fluorine substitution pattern can enhance binding interactions within the enzyme's active site, as demonstrated in docking studies of related fluorinated ethanolamines [2].

Chiral Resolution & Enantioselective Synthesis

The compound's chiral center at the benzylic position allows for the synthesis of enantiomerically pure forms, such as (1R)- or (1S)-2-amino-1-(3,4-difluorophenyl)ethanol, which are valuable intermediates for asymmetric synthesis . The differential physicochemical properties of the racemate versus enantiopure forms can be exploited for chiral resolution via crystallization or chromatography, leveraging its distinct melting point and lipophilicity .

Antimicrobial Agent Development

Fluorinated ethanolamines have shown antimicrobial activity against Mycobacterium and Nocardia species [3]. The 3,4-difluorophenyl group, with its intermediate lipophilicity and pKa, may contribute to improved cell membrane penetration and target engagement, making this compound a promising scaffold for novel antimicrobials [4].

SAR Analysis in Drug Discovery

By comparing the activity of 2-Amino-1-(3,4-difluorophenyl)ethanol with its mono-fluorinated and non-fluorinated analogs, medicinal chemists can deconvolute the specific contributions of fluorine atoms to target binding, metabolic stability, and physicochemical properties, thus guiding lead optimization efforts [5].

Application
Selection Property
Validation Focus
BACE1 inhibitor synthesis research
Chiral β‑amino alcohol scaffold
Enzyme inhibitory activity validation
Chiral resolution research
Enantiomerically pure amino alcohol
Crystallization or chromatographic separation efficiency
Antimicrobial screening studies
Fluorinated ethanolamine core
MIC and target engagement assays
SAR study in drug discovery
Fluorine substitution pattern
Physicochemical and metabolic stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-1-(3,4-difluorophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.